Cas no 1235662-71-1 (4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide)

4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- VU0629998-1
- 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 1235662-71-1
- AKOS024490506
- 4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
- F5017-3622
-
- インチ: 1S/C22H27N3O5S/c1-16(26)18-7-9-19(10-8-18)31(28,29)23-15-17-11-13-25(14-12-17)22(27)24-20-5-3-4-6-21(20)30-2/h3-10,17,23H,11-15H2,1-2H3,(H,24,27)
- InChIKey: JFBRMJHSDGWZHN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(C)=O)=CC=1)(NCC1CCN(C(NC2C=CC=CC=2OC)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 445.16714214g/mol
- どういたいしつりょう: 445.16714214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 707
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 113Ų
4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5017-3622-20μmol |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-40mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-15mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-3mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-25mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-1mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-10μmol |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-5mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-10mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F5017-3622-5μmol |
4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
1235662-71-1 | 5μmol |
$63.0 | 2023-09-05 |
4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide 関連文献
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4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamideに関する追加情報
4-(4-Acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide: A Comprehensive Overview
The compound with CAS No. 1235662-71-1, known as 4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a methoxyphenyl substituent. These structural features contribute to its unique chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of sulfonamide groups in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of this functional group in our compound suggests that it may exhibit favorable pharmacokinetic properties, making it a promising candidate for therapeutic applications. Additionally, the piperidine ring is known for its ability to form hydrogen bonds, which can significantly influence the compound's solubility and interactions with biological targets.
The methoxyphenyl substituent further adds complexity to the molecule, potentially influencing its electronic properties and reactivity. This substituent is also known to enhance the lipophilicity of compounds, which can be advantageous in drug design for improving membrane permeability. Recent research has demonstrated that such substituents can play a critical role in modulating the activity of bioactive molecules, particularly in the context of enzyme inhibition and receptor binding.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has enabled researchers to achieve high yields and excellent stereochemical control during the synthesis. These methods have been optimized based on recent advancements in organic chemistry, ensuring that the compound can be produced efficiently on both laboratory and industrial scales.
From an applications perspective, this compound has shown potential in several areas. In drug discovery, it has been evaluated as a candidate for targeting various disease states, including cancer and inflammatory disorders. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in these pathways, suggesting that it may serve as a lead compound for further development.
Beyond pharmaceutical applications, this compound has also been explored for its role in materials science. Its unique structural features make it a candidate for use in advanced polymers and coatings, where its stability and reactivity can be leveraged to create high-performance materials. Recent research has focused on incorporating this compound into nanocomposite structures, where it has shown promise in enhancing mechanical properties and thermal stability.
In conclusion, CAS No. 1235662-71-1 represents a versatile and innovative molecule with broad potential across multiple disciplines. Its complex structure, combined with recent advances in synthetic methods and application studies, positions it as a key player in future research and development efforts. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both medicine and materials science.
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